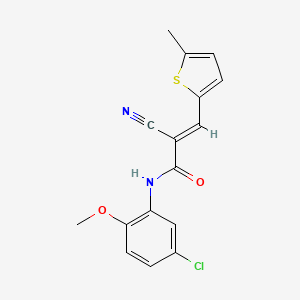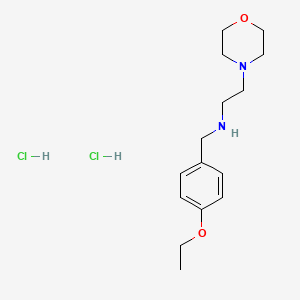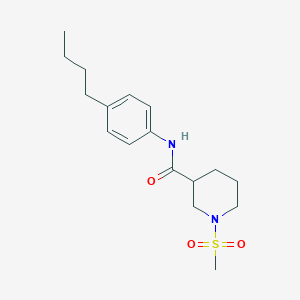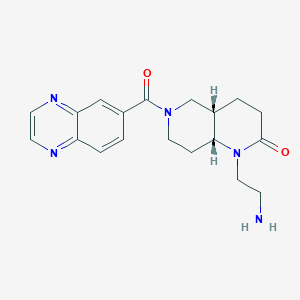
N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(5-methyl-2-thienyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(5-methyl-2-thienyl)acrylamide, also known as CTX-0294885, is a small molecule drug candidate that has been developed for the treatment of inflammatory diseases. It is a potent inhibitor of the enzyme phosphodiesterase 4 (PDE4), which plays a key role in the regulation of inflammation in the body.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(5-methyl-2-thienyl)acrylamide is based on its ability to inhibit the enzyme PDE4, which is involved in the degradation of cyclic adenosine monophosphate (cAMP) in inflammatory cells. By inhibiting PDE4, N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(5-methyl-2-thienyl)acrylamide increases the levels of cAMP in these cells, leading to the activation of downstream signaling pathways that inhibit the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(5-methyl-2-thienyl)acrylamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the inhibition of pro-inflammatory cytokine and chemokine production, the reduction of airway inflammation and hyperreactivity, and the modulation of immune cell function. Moreover, N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(5-methyl-2-thienyl)acrylamide has been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(5-methyl-2-thienyl)acrylamide for lab experiments is its potency and specificity for PDE4 inhibition. This allows for the selective modulation of cAMP signaling pathways in inflammatory cells, without affecting other cellular processes. Moreover, N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(5-methyl-2-thienyl)acrylamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo.
One of the main limitations of N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(5-methyl-2-thienyl)acrylamide for lab experiments is its relatively high cost and limited availability. Moreover, the use of N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(5-methyl-2-thienyl)acrylamide in clinical trials may be limited by the potential for off-target effects and the need for careful monitoring of adverse events.
Orientations Futures
There are several potential future directions for the development of N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(5-methyl-2-thienyl)acrylamide as a therapeutic agent. These include the optimization of the synthesis method to improve yield and reduce cost, the evaluation of N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(5-methyl-2-thienyl)acrylamide in additional preclinical models of inflammatory diseases, and the initiation of clinical trials to evaluate the safety and efficacy of N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(5-methyl-2-thienyl)acrylamide in humans. Moreover, the combination of N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(5-methyl-2-thienyl)acrylamide with other anti-inflammatory agents may have synergistic effects and improve therapeutic outcomes in inflammatory diseases.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(5-methyl-2-thienyl)acrylamide involves several steps, starting from commercially available starting materials. The key step in the synthesis is the formation of the acrylamide moiety, which is achieved through a reaction between 5-chloro-2-methoxyaniline and 5-methyl-2-thiophene carboxylic acid. The resulting intermediate is then converted to the final product through a series of chemical transformations, including cyanoethylation and deprotection reactions.
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(5-methyl-2-thienyl)acrylamide has been extensively studied in preclinical models of inflammatory diseases, including asthma, chronic obstructive pulmonary disease (COPD), and psoriasis. In these studies, N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(5-methyl-2-thienyl)acrylamide has been shown to have potent anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. Moreover, N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(5-methyl-2-thienyl)acrylamide has been shown to be effective in reducing airway inflammation and hyperreactivity in animal models of asthma and COPD.
Propriétés
IUPAC Name |
(E)-N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(5-methylthiophen-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c1-10-3-5-13(22-10)7-11(9-18)16(20)19-14-8-12(17)4-6-15(14)21-2/h3-8H,1-2H3,(H,19,20)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUANPJRWBCJED-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-acetyl-6-(5-bromo-2-ethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5313873.png)

![2,4-bis[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5313882.png)

![2-[4-(3,6-dihydropyridin-1(2H)-yl)-2-(2-furyl)-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl]-2-oxoethanamine](/img/structure/B5313908.png)
![N-cyclohexyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5313915.png)
![2-methyl-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5313927.png)

![8-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5313938.png)
![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-(1H-1,2,4-triazol-3-yl)benzamide](/img/structure/B5313946.png)
![2-[3-(4-fluorophenyl)acryloyl]-5-methoxyphenyl 4-methoxybenzoate](/img/structure/B5313951.png)
![N-[amino(imino)methyl]-4-{[3-oxo-3-(4-pyridinyl)-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5313961.png)

![(2R*,3S*,6R*)-5-(6-methoxyhexanoyl)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5313978.png)